molecular formula C15H14ClNO B1426046 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine CAS No. 1219981-44-8

3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine

Cat. No. B1426046
M. Wt: 259.73 g/mol
InChI Key: PBODHWQJNNLNJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, including 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]azetidine, is an important yet undeveloped research area . Azetidines are highly reactive and versatile heterocyclic synthons, making them excellent candidates for ring-opening and expansion reactions .


Molecular Structure Analysis

The molecular structure of 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]azetidine consists of a four-membered azetidine ring attached to a biphenyl group via an oxygen atom . The biphenyl group is substituted with a chlorine atom.


Chemical Reactions Analysis

Azetidines, including 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]azetidine, are known to undergo various chemical reactions. They are involved in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They are also excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Synthesis and Characterization

Researchers have been focusing on the synthesis and characterization of derivatives of 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine, which is a complex organic compound with potential applications in various fields. Patel, Malik, and Bhatt (2009) synthesized novel derivatives of Biphenyl 4-carboxylic acid with a structure related to azetidine and characterized them using elemental analysis, infrared (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectra methods (Patel, Malik, & Bhatt, 2009). Duncton et al. (2009) also worked on introducing azetidine groups into heteroaromatic bases using a radical addition method (Minisci reaction), which has relevance in drug discovery (Duncton et al., 2009).

Bioactive Properties and Pharmaceutical Applications

The bioactive properties of azetidine derivatives, including those structurally related to 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine, have been extensively explored for their potential pharmaceutical applications. Sharma et al. (2013) synthesized new derivatives of azetidin-2-one and examined their anti-inflammatory effects, showing promising results compared to the standard drug, indomethacin (Sharma, Maheshwari, & Bindal, 2013). Chandrashekaraiah et al. (2014) synthesized azetidinone analogues and evaluated their antimicrobial and antitubercular activities, providing insights for the design of new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014). Similarly, Shah et al. (2017) synthesized new substituted azetidine derivatives and evaluated their antibacterial activity against various bacterial strains, indicating the potential of these compounds in antimicrobial applications (Shah et al., 2017).

Chemical Modification and Functionalization

The chemical modification and functionalization of azetidine derivatives, including those related to 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine, are crucial for enhancing their bioactivity and broadening their applications. Hasan et al. (2011) synthesized a series of azetidine derivatives and characterized them, with one compound exhibiting excellent anticonvulsant activity and no neurotoxicity, showcasing the therapeutic potential of these compounds (Hasan et al., 2011).

properties

IUPAC Name

3-(2-chloro-4-phenylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-14-8-12(11-4-2-1-3-5-11)6-7-15(14)18-13-9-17-10-13/h1-8,13,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBODHWQJNNLNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245953
Record name 3-[(3-Chloro[1,1′-biphenyl]-4-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine

CAS RN

1219981-44-8
Record name 3-[(3-Chloro[1,1′-biphenyl]-4-yl)oxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Chloro[1,1′-biphenyl]-4-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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